4-Bromo-2-isobutoxybenzoic acid
Overview
Description
The compound of interest, 4-Bromo-2-isobutoxybenzoic acid, is not directly studied in the provided papers. However, there are several related compounds which have been investigated, such as 2-bromoacetoxybenzoic acid , 2-bromobenzoic acids , and various brominated benzoic acid derivatives . These studies provide insights into the structural, synthetic, and chemical properties that could be relevant to 4-Bromo-2-isobutoxybenzoic acid.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, 2-bromobenzoic acids are used as building blocks for constructing spiro compounds through a 2-step parallel synthesis involving free radical reactions . Similarly, 4-bromo-3,5-dihydroxybenzoic acid is synthesized from 3,5-dihydroxybenzoic acid, indicating a method that could potentially be adapted for the synthesis of 4-Bromo-2-isobutoxybenzoic acid . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through bromination, diazo, and hydrolysis steps, which could provide a framework for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of brominated benzoic acids is characterized using various techniques such as X-ray diffraction, Mass Spectrometry, IR, and NMR . For example, the crystal structure of 2-bromoacetoxybenzoic acid reveals a close structural analog to aspirin, with a rotationally disordered Br atom . These studies suggest that 4-Bromo-2-isobutoxybenzoic acid would likely have a similar aromatic structure with a substituent at the 4-position.
Chemical Reactions Analysis
The reactivity of brominated benzoic acids is explored in the context of constructing complex molecules. The free radical reactions of 2-bromobenzoic acids lead to various spiro compounds , and regioselective bromocyclization of 2-alkynylbenzoic acids results in the formation of isobenzofuran derivatives . These reactions demonstrate the potential versatility of brominated benzoic acids in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenbenzoic acids, including brominated derivatives, are extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility are analyzed, providing structure-property relationships . The solubility of bromo-benzoic acids is estimated based on sublimation pressures and enthalpies . These findings are crucial for understanding the behavior of 4-Bromo-2-isobutoxybenzoic acid in various conditions.
Scientific Research Applications
Metabolic Pathways and Toxicity Studies
- Metabolic Pathways : A study by Carmo et al. (2005) focused on the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 4-Bromo-2-isobutoxybenzoic acid. The study highlighted oxidative deamination processes leading to various metabolites, including 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) through similar pathways. This research is significant in understanding the metabolic transformations of similar compounds (Carmo et al., 2005).
Structure-Property Relationships
- Thermodynamics and Solubility : Zherikova et al. (2016) conducted a study on the structure-property relationships in halogenbenzoic acids, including bromobenzoic acids. They investigated the thermodynamics of sublimation, fusion, vaporization, and solubility, providing essential insights into the physical properties of compounds like 4-Bromo-2-isobutoxybenzoic acid (Zherikova et al., 2016).
Biosynthesis and Applications in Biotechnology
- Biotechnological Applications : Wang et al. (2018) discussed the biosynthesis of 4-Hydroxybenzoic acid and its derivatives, including their applications in various industries like food, cosmetics, pharmacy, and more. This research provides a broader context for understanding the potential industrial applications of compounds related to 4-Bromo-2-isobutoxybenzoic acid (Wang et al., 2018).
Synthesis and Chemical Properties
- Synthetic Pathways : Research by Laak et al. (1989) involved the synthesis of various bromo-substituted benzoic acids, providing insights into the chemical synthesis techniques applicable to compounds like 4-Bromo-2-isobutoxybenzoic acid (Laak et al., 1989).
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromobenzoic acid, suggests avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound . It’s recommended to keep containers tightly closed in a cool, well-ventilated place . These precautions are likely applicable to 4-Bromo-2-isobutoxybenzoic acid as well.
properties
IUPAC Name |
4-bromo-2-(2-methylpropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNKWDTWXPWBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647609 | |
Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isobutoxybenzoic acid | |
CAS RN |
855482-59-6 | |
Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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